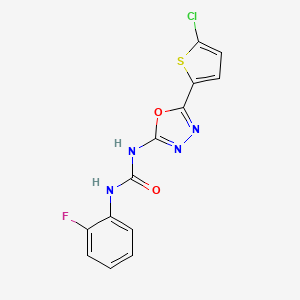

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated thiophene ring, an oxadiazole ring, and a fluorinated phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 5-chlorothiophene-2-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

-

Urea Formation: : The oxadiazole intermediate is then reacted with an isocyanate derivative to form the urea linkage. In this case, 2-fluorophenyl isocyanate can be used to introduce the fluorinated phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the oxadiazole moiety.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chlorothiophene ring can yield various substituted thiophenes, while hydrolysis of the urea linkage can produce amines and isocyanates.

Aplicaciones Científicas De Investigación

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene, oxadiazole, and phenyl rings, which can facilitate charge transport and light absorption.

Comparación Con Compuestos Similares

Similar Compounds

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea: Similar structure but with a bromine atom instead of chlorine.

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom on a different position of the phenyl ring.

Uniqueness

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is unique due to the specific combination of the chlorothiophene, oxadiazole, and fluorophenyl groups. This combination imparts distinct electronic, steric, and chemical properties that can be fine-tuned for specific applications in medicinal chemistry and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure incorporating a chlorothiophene moiety and an oxadiazole ring, which contribute to its biological properties. Its molecular formula is C12H9ClN4O2S with a molecular weight of approximately 292.74 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains of Neisseria gonorrhoeae, likely through the inhibition of key enzymes involved in bacterial growth and replication. The exact mechanisms are still under investigation, but it is believed to interfere with essential biochemical pathways in pathogens, leading to cell death.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity. Its structural components allow interaction with enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth . The specific molecular targets and pathways are under active research.

Absorption and Distribution

The compound's pharmacokinetic profile suggests good absorption characteristics. It is transported across cell membranes via specific transporters, allowing it to reach target sites effectively. Studies indicate that its stability is influenced by environmental factors, which can affect its long-term efficacy.

Metabolism

The metabolic pathways involving this compound include interactions with various enzymes essential for its biological activity. It is hypothesized that the compound may undergo biotransformation leading to active metabolites that contribute to its therapeutic effects .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, it shows minimal adverse effects on normal cells. However, further comprehensive toxicological evaluations are necessary to establish safety profiles for clinical applications .

Propiedades

IUPAC Name |

1-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN4O2S/c14-10-6-5-9(22-10)11-18-19-13(21-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHYHWWHUSDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.